molecular formula C10H14N2 B14664191 N-(2,3-dimethylphenyl)-N'-methylmethanimidamide CAS No. 42572-04-3

N-(2,3-dimethylphenyl)-N'-methylmethanimidamide

Cat. No.: B14664191
CAS No.: 42572-04-3
M. Wt: 162.23 g/mol
InChI Key: ORVPMWFGKDZNEY-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N’-methylmethanimidamide is an organic compound with a complex structure It is characterized by the presence of a dimethylphenyl group attached to a methanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-N’-methylmethanimidamide typically involves the reaction of 2,3-dimethylaniline with formaldehyde and a suitable amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of N-(2,3-dimethylphenyl)-N’-methylmethanimidamide can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-N’-methylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and other electrophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2,3-dimethylphenyl)-N’-methylmethanimide oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N’-methylmethanimidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-N’-methylmethanimidamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide: This compound shares a similar structural motif but has different functional groups.

    Mefenamic Acid: Another compound with a dimethylphenyl group, used as a non-steroidal anti-inflammatory drug.

Uniqueness

N-(2,3-dimethylphenyl)-N’-methylmethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in research and industry.

Properties

CAS No.

42572-04-3

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-N'-methylmethanimidamide

InChI

InChI=1S/C10H14N2/c1-8-5-4-6-10(9(8)2)12-7-11-3/h4-7H,1-3H3,(H,11,12)

InChI Key

ORVPMWFGKDZNEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC=NC)C

Origin of Product

United States

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